molecular formula C16H20N4O4S2 B12207608 (Z)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]prolinamide

(Z)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]prolinamide

Cat. No.: B12207608
M. Wt: 396.5 g/mol
InChI Key: DSEIBUDGTUJENG-UHFFFAOYSA-N
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Description

(Z)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]prolinamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]prolinamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of Prolinamide Moiety: The prolinamide moiety can be synthesized by coupling reactions involving proline derivatives and sulfonyl chlorides.

    Final Coupling: The final compound is obtained by coupling the thiadiazole derivative with the prolinamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxy group.

    Reduction: Reduction reactions can occur at the sulfonyl group or the thiadiazole ring.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]prolinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Thiadiazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Medicine

In medicine, the compound may be explored for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers, coatings, and sensors. Its unique chemical properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of (Z)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]prolinamide
  • (Z)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-chlorophenyl)sulfonyl]prolinamide
  • (Z)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]glycinamide

Uniqueness

The uniqueness of (Z)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]prolinamide lies in its specific combination of functional groups and structural features. The presence of the thiadiazole ring, ethyl group, methoxyphenyl sulfonyl group, and prolinamide moiety contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N4O4S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C16H20N4O4S2/c1-3-14-18-19-16(25-14)17-15(21)13-5-4-10-20(13)26(22,23)12-8-6-11(24-2)7-9-12/h6-9,13H,3-5,10H2,1-2H3,(H,17,19,21)

InChI Key

DSEIBUDGTUJENG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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